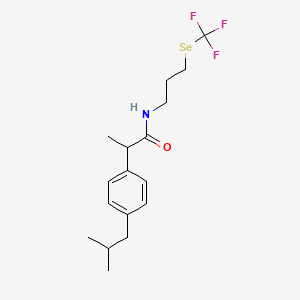
Anticancer agent 63
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound has garnered attention due to its potential in cancer treatment, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 63 involves multiple steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic route and reaction conditions can vary depending on the desired final product and the starting materials used. Common methods include:
Condensation Reactions: These reactions are often used to form the core structure of the compound.
Substitution Reactions: These reactions introduce various functional groups to the core structure.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound to achieve the desired properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment and processes.
Análisis De Reacciones Químicas
Types of Reactions
Anticancer agent 63 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Conditions typically involve solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions typically involve solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions may introduce various functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
Anticancer agent 63 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Used to study the effects of anticancer compounds on cellular processes and to identify potential molecular targets.
Medicine: Investigated for its potential use in cancer therapy, including its ability to induce apoptosis and inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of Anticancer agent 63 involves multiple pathways and molecular targets. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms. The compound also affects various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth .
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinones: These compounds have a similar core structure and are also used as anticancer agents.
N-Heteroaromatic Compounds: These compounds have similar functional groups and have shown anticancer activity.
Uniqueness
Anticancer agent 63 is unique due to its specific combination of functional groups and its ability to target multiple pathways involved in cancer progression. Its cytotoxic activity against a wide range of cancer cell lines and its potential for inducing apoptosis and inhibiting cell proliferation make it a promising candidate for further development as an anticancer agent.
Propiedades
Fórmula molecular |
C17H24F3NOSe |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-[3-(trifluoromethylselanyl)propyl]propanamide |
InChI |
InChI=1S/C17H24F3NOSe/c1-12(2)11-14-5-7-15(8-6-14)13(3)16(22)21-9-4-10-23-17(18,19)20/h5-8,12-13H,4,9-11H2,1-3H3,(H,21,22) |
Clave InChI |
YQWAFTSNGPUFSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC[Se]C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



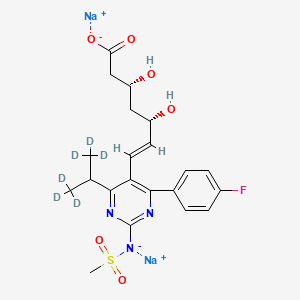
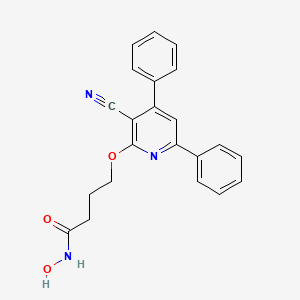


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
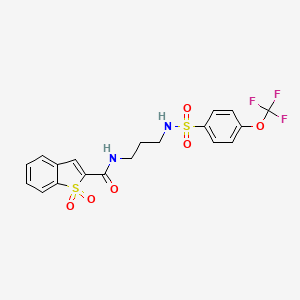
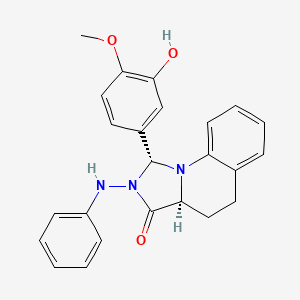
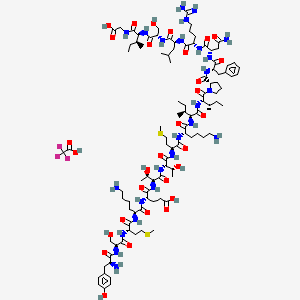
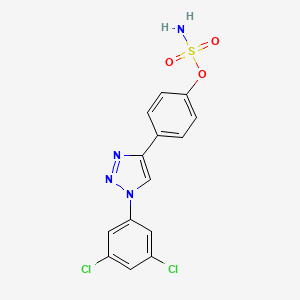

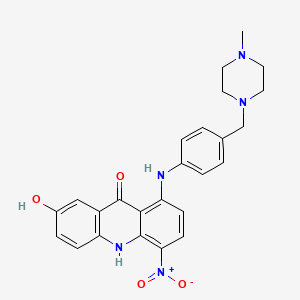
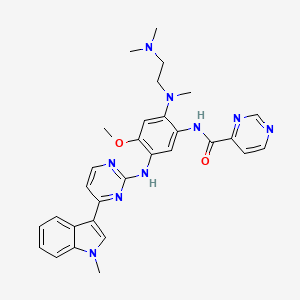
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
